N~1~-benzyl-4-nitro-1,2-benzenediamine
Overview
Description
N~1~-benzyl-4-nitro-1,2-benzenediamine is a chemical compound that is part of a broader class of nitrobenzene derivatives. These compounds are characterized by a benzene ring substituted with nitro groups and other functional groups, which can significantly alter their chemical behavior and physical properties. The specific structure and properties of N~1~-benzyl-4-nitro-1,2-benzenediamine itself are not directly detailed in the provided papers, but insights can be drawn from related compounds and their synthesis, structure, and reactivity.
Synthesis Analysis
The synthesis of related nitrobenzene derivatives often involves the functionalization of benzene rings with nitro groups and other substituents. For example, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves the reaction of 1,2-phenylenediamine to yield a mono-substituted product, with glycolic acid used in the cyclization step to avoid by-products . Similarly, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine are synthesized through electrochemical oxidation or chemical reaction with arylsulfinic acids . These methods could potentially be adapted for the synthesis of N~1~-benzyl-4-nitro-1,2-benzenediamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives is often determined using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was elucidated using single-crystal X-ray diffraction, revealing the orientation of nitro groups and the dihedral angle between aromatic rings . Similarly, the structure of 1-(2′-chloro-4′-nitrophenylazo)-2,4-benzenediol was characterized by X-ray diffraction, IR, 1H NMR, and 13C NMR, showing intramolecular proton transfer and π-π interactions . These techniques could be employed to determine the precise molecular structure of N~1~-benzyl-4-nitro-1,2-benzenediamine.
Chemical Reactions Analysis
The reactivity of nitrobenzene derivatives is influenced by the presence of nitro groups and other substituents. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine without additional base . The presence of nitro groups can also affect the electron density and reactivity of the benzene ring, as seen in the analysis of the structure and spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one . These findings suggest that N~1~-benzyl-4-nitro-1,2-benzenediamine may also participate in nucleophilic substitution reactions and exhibit specific reactivity patterns due to its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are closely related to their molecular structure. For instance, the intramolecular hydrogen bonding in 2-Nitro-N-(4-nitrophenyl)benzamide contributes to the stability of its crystal structure . The electronic properties, such as HOMO and LUMO energies, can be assessed using DFT calculations, providing insights into the chemical reactivity and stability of these compounds . The solubility, melting point, and other physical properties would be influenced by the molecular interactions and can be predicted based on the structural analysis.
Scientific Research Applications
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Synthesis of Imidazole Derivatives
- Field : Synthetic Chemistry
- Application Summary : Imidazole derivatives have a wide range of applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules .
- Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
- Results : The protocol provides various advantages, including the catalyst’s ability to be reused several times, a high product yield, and environmentally conscious conditions .
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Synthesis of Benzimidazoles
- Field : Organic Chemistry
- Application Summary : A novel nanoparticle (Co/Mn)-supported graphene oxide (GO) nanocatalyst was prepared for the synthesis of benzimidazoles .
- Methods of Application : The reaction started with aldehydes and 1,2-benzenediamine in the presence of GO(Co/Mn) catalyst (0.1 g) under thermal conditions at 80°C .
- Results : The reaction was also performed under ultrasonic irradiation in the presence of water .
properties
IUPAC Name |
1-N-benzyl-4-nitrobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEYXDADRRTHEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402663 | |
Record name | N~1~-Benzyl-4-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-benzyl-4-nitro-1,2-benzenediamine | |
CAS RN |
66108-86-9 | |
Record name | 4-Nitro-N1-(phenylmethyl)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66108-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~-Benzyl-4-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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